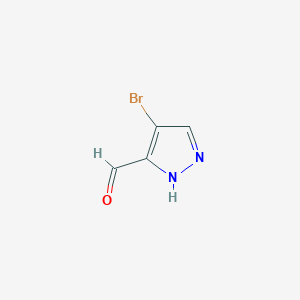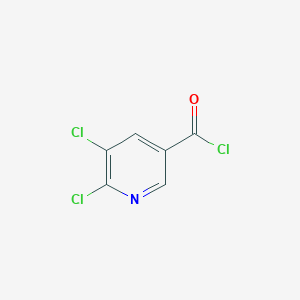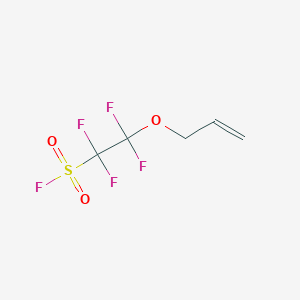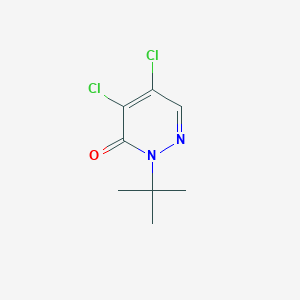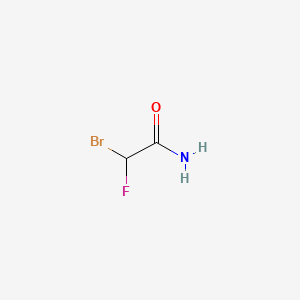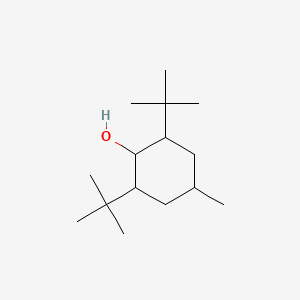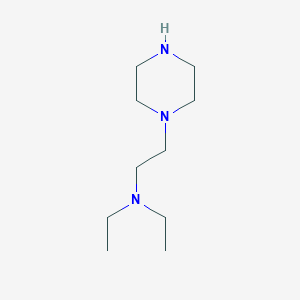
1-(2-Diethylaminoethyl)piperazine
Übersicht
Beschreibung
The compound 1-(2-Diethylaminoethyl)piperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and various reagents. In the case of the 1,4-piperazine-2,5-dione derivative, the synthesis was achieved over six steps starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, resulting in a 23% yield . Another synthesis approach for 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives utilized a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . These methods highlight the versatility and complexity of synthesizing piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their function and interaction with biological targets. The study of 1,4-piperazine-2,5-dione revealed polymorphic crystalline forms, which were determined by single-crystal X-ray analysis . These polymorphs exhibited different hydrogen-bonding networks, which can significantly affect the compound's properties and potential applications.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The studies provided do not detail specific chemical reactions for 1-(2-Diethylaminoethyl)piperazine, but the synthesis and characterization of related compounds suggest that these derivatives can be modified and interact with other chemical entities, leading to a wide range of possible reactions and products .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The polymorphism observed in the 1,4-piperazine-2,5-dione indicates that different crystalline forms can have distinct physical properties . Additionally, the association of this piperazinedione in solution was studied using mass spectrometric and nuclear magnetic resonance spectroscopic techniques, providing insights into its behavior in different environments . The synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were characterized by IR, 1H and 13C NMR, and mass spectral studies, which are essential for understanding their physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
CO2 Absorption Enhancement
1-(2-Diethylaminoethyl)piperazine, when combined with other amines like 2-diethylaminoethanol (DEAE), enhances the absorption of CO2 in various solutions. This application is significant in carbon capture technologies. Experiments demonstrated that the absorption capacity and rate increase with the mass fraction of the mixed aqueous solutions and CO2 partial pressure. The use of piperazine in this context offers a promising approach for efficient CO2 capture and environmental sustainability (Zhang et al., 2020).
Development of Ion-Selective Electrodes
Piperazine derivatives have been explored for creating ion-selective electrodes (ISEs) for rapid and precise piperazine determination. This application is particularly important in medicinal chemistry, where piperazine is commonly used. The development of such electrodes can streamline the process of piperazine quantification in various forms (Kharitonov et al., 2001).
Enhancing Carbon Dioxide Capture
In the field of greenhouse gas control, piperazine-based solutions are used to capture carbon dioxide. Piperazine demonstrates high resistance to thermal degradation and oxidation, making it an efficient and sustainable choice for carbon dioxide capture in industrial processes. This application is vital for reducing the environmental impact of CO2 emissions (Freeman et al., 2010).
Application in Proteome Analysis
Piperazine derivatives are used in the derivatization of carboxyl groups on peptides, enhancing ionization efficiency in mass spectrometry. This application is significant in proteome analysis, allowing for more sensitive detection and identification of peptides, contributing to advancements in the field of proteomics and molecular biology (Qiao et al., 2011).
Potential in Antibacterial Research
Piperazine derivatives have shown promising antibacterial activities. Their synthesis and biological evaluation indicate potential applications in developing new antibacterial agents, especially against resistant bacterial strains. This research contributes to the ongoing effort in addressing antibiotic resistance and developing novel therapeutics (Matsumoto & Minami, 1975).
Flame Retardant Application on Cotton Fabric
Piperazine-phosphonates derivatives have been investigated for their application as flame retardants on cotton fabric. Understanding the thermal decomposition mechanism of cotton fabric treated with these derivatives is crucial for enhancing fire safety in textiles (Nguyen et al., 2014).
Development of Anti-Inflammatory Agents
Piperazine derivatives have been synthesized and studied for their anti-inflammatory activity. This research contributes to the development of new therapeutic agents for treating inflammation-related disorders (Xiao-le, 2014).
Safety And Hazards
Zukünftige Richtungen
Recent advances in the synthesis of piperazine derivatives focus on C–H functionalization . This suggests that future research may continue to explore and refine these methods, potentially leading to more efficient and versatile synthesis processes for compounds like 1-(2-Diethylaminoethyl)piperazine.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-piperazin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-3-12(4-2)9-10-13-7-5-11-6-8-13/h11H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYBFVZRZWESQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371131 | |
| Record name | N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Diethylaminoethyl)piperazine | |
CAS RN |
4038-92-0 | |
| Record name | N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4038-92-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



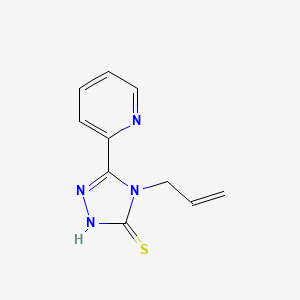
![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)
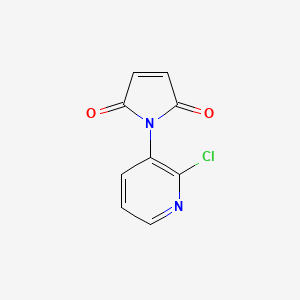

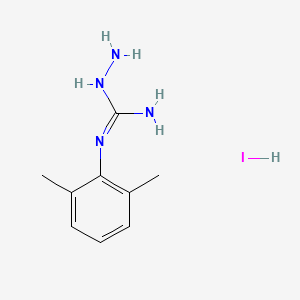
![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)
